2,4,6-Triphenylpyridine

説明

Structure

3D Structure

特性

IUPAC Name |

2,4,6-triphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZHWQQBYDFNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206730 | |

| Record name | Pyridine, 2,4,6-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-35-8 | |

| Record name | Pyridine, 2,4,6-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 580-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,4,6-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Triphenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Triphenylpyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,4,6-triphenylpyridine, a significant heterocyclic aromatic compound. This document collates essential data on its physicochemical properties, spectroscopic characteristics, and established synthesis protocols. Detailed experimental methodologies are provided to facilitate replication and further investigation. The structural aspects are elucidated through standardized chemical identifiers and a visual representation. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.

Chemical Structure and Identification

This compound is an aromatic organic compound featuring a central pyridine ring substituted with three phenyl groups at the 2, 4, and 6 positions.[1] This substitution pattern imparts specific chemical and physical properties to the molecule.

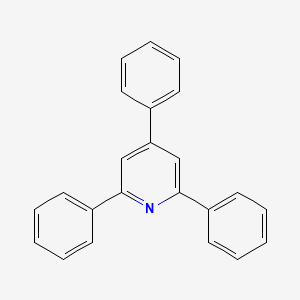

Below is a 2D structural representation of this compound.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 580-35-8 | [1][3][4] |

| Molecular Formula | C₂₃H₁₇N | [1][3][4] |

| Canonical SMILES | c1ccc(cc1)c1cc(c2ccccc2)nc(c1)c1ccccc1 | [1] |

| InChI | InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H | [3][4] |

| InChIKey | FRZHWQQBYDFNTH-UHFFFAOYSA-N | [3][4] |

Physicochemical Properties

This compound is typically a white to yellow or orange crystalline solid.[1] It is characterized by its stability and limited solubility in water, while showing good solubility in organic solvents like ethanol and acetone.[1]

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 307.39 g/mol | [5] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 138-143 °C | [6][7] |

| Boiling Point | 456.9 °C at 760 mmHg | [8] |

| Density | 1.103 g/cm³ | [8] |

| Flash Point | 199.9 °C | [8] |

| logP | 6.08260 | [8] |

| Refractive Index | 1.622 | [8] |

| Solubility | Low in water; soluble in ethanol and acetone. | [1] |

Spectroscopic Data

The structural and electronic properties of this compound have been characterized by various spectroscopic techniques.

Table 3: Spectroscopic Data Summary

| Technique | Key Data Points | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.31-8.35 (m, 4H), 7.96 (s, 2H), 7.80-7.82 (m, 2H), 7.51-7.66 (m, 9H) | [6] |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 157.32, 149.99, 139.45, 138.87, 128.96, 128.93, 128.83, 128.58, 127.03, 116.93 | [6] |

| IR Spectrum | Data available from NIST WebBook | [3][9] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 307. Other major fragments at 306 and 308. | [2][10] |

| UV-Vis | λmax: 312 nm (in Ethanol) | [11] |

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through a one-pot condensation reaction, often referred to as a Chichibabin-type synthesis.[12] Various methodologies exist, including conventional heating and microwave-assisted protocols, with different catalytic systems employed to enhance yield and reaction efficiency.

General One-Pot Synthesis of 2,4,6-Triarylpyridines

This protocol is a generalized procedure based on several reported methods.[12]

-

Materials:

-

Substituted acetophenone (2.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Ammonium acetate (1.1 - 3.0 mmol)

-

Catalyst (e.g., CoCl₂·6H₂O, 2.5 mol%; or Fe₃O₄/HT-Co, 1.6 mol%)[12]

-

-

Procedure:

-

Combine the acetophenone, aromatic aldehyde, ammonium acetate, and the catalyst in a round-bottom flask.

-

Heat the mixture with stirring. The reaction temperature and time will vary depending on the specific catalyst and substrates used (e.g., 110 °C for 4 hours with CoCl₂·6H₂O; reflux temperature for 1 hour with Fe₃O₄/HT-Co).[12]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

-

After completion, cool the reaction mixture to room temperature.

-

-

Work-up Option 1 (Precipitation):

-

Pour the mixture into ice water.

-

Collect the precipitated solid by filtration, wash with distilled water, and dry.[12]

-

-

Work-up Option 2 (Extraction):

-

Add a suitable solvent like ethyl acetate to the reaction mixture.

-

If a magnetic catalyst is used, it can be separated using an external magnet.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[12]

-

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[6][12]

-

Materials:

-

Aromatic ketones (4.0 mmol)

-

Aromatic aldehydes (4.0 mmol)

-

Hexamethyldisilazane (HMDS) (3.0 mL, 14.4 mmol) as a nitrogen source

-

TMSOTf (0.5 mmol)

-

Toluene (2 mL)

-

-

Procedure:

-

Combine all reactants in a microwave-safe vessel.

-

Heat the mixture under microwave irradiation at 150 °C for 30 minutes.[6]

-

Monitor the reaction by TLC.

-

Upon completion, follow a suitable work-up and purification procedure as described in section 4.1.

-

Synthesis via Oxidative Decarboxylation Coupling

This method involves the coupling of aryl acetic acids with oxime esters.

-

Materials:

-

Oxime acetate (0.2 mmol)

-

Phenylacetic acid (0.15 mmol)

-

CuCl (20 mol%)

-

NaHSO₃ (0.5 equiv.)

-

DMF (2 mL)

-

-

Procedure:

-

Charge a round-bottom flask with the oxime acetate, phenylacetic acid, CuCl, and NaHSO₃ in DMF under an oxygen atmosphere.

-

Stir the mixture at 150 °C for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL) and water.

-

Separate the layers and wash the aqueous fraction with ethyl acetate (10 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, Hexane/EtOAc).[13]

-

Logical Relationships and Workflow

The synthesis of this compound typically follows a convergent approach where simpler starting materials are combined to form the final product. The general workflow for synthesis and characterization is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

Applications and Further Research

This compound exhibits interesting photophysical properties, making it a candidate for applications in various fields, including as a fluorescent probe and in organic light-emitting diodes (OLEDs).[1] Its electron-accepting capabilities, a result of the multiple phenyl groups, make it a subject of interest in materials science.[1] Furthermore, it can participate in electrophilic substitution reactions and form complexes with metal ions, opening avenues for its use in catalysis and coordination chemistry.[1] The pyridine scaffold is also a common motif in medicinal chemistry, suggesting potential for derivatization and biological evaluation.[14]

References

- 1. CAS 580-35-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C23H17N | CID 136370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]

- 4. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]

- 5. Pyridine, 2,4,6-triphenyl- (CAS 580-35-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Pyridine,2,4,6-triphenyl- | CAS#:580-35-8 | Chemsrc [chemsrc.com]

- 9. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]

- 10. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]

- 11. This compound | 580-35-8 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Technical Guide to 2,4,6-Triphenylpyridine: Synthesis, Biological Activity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,4,6-triphenylpyridine |

| CAS Number | 580-35-8 |

| Molecular Formula | C₂₃H₁₇N |

| Molecular Weight | 307.39 g/mol |

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through various methodologies, with multicomponent reactions being a prominent and efficient approach. These methods offer advantages such as high yields, operational simplicity, and the use of readily available starting materials.

Experimental Protocols

One-Pot Synthesis via Multicomponent Reaction:

A widely employed method involves the one-pot condensation of an aromatic ketone, an aromatic aldehyde, and a nitrogen source, typically ammonium acetate.

-

Materials: Acetophenone, Benzaldehyde, Ammonium acetate, and a catalyst (e.g., Lewis acids, solid supports).

-

Procedure: A mixture of acetophenone (2 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.1 mmol) is heated, often under solvent-free conditions or in a suitable solvent like ethanol.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from a solvent such as ethanol.

-

Catalyst Influence: Various catalysts can be employed to improve reaction efficiency and yield. For instance, using 1.6 mol% of a Fe₃O₄/HT-Co nanocatalyst at reflux temperature under solvent-free conditions has been reported to give high yields.[1]

Microwave-Assisted Synthesis:

Microwave irradiation offers a rapid and efficient alternative for the synthesis of this compound derivatives.

-

Materials: Aromatic ketones, aromatic aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source, with a Lewis acid catalyst like TMSOTf.[2]

-

Procedure: A mixture of the aromatic ketone (4.0 mmol), aromatic aldehyde (4.0 mmol), HMDS (3.0 mL), and TMSOTf (0.5 mmol) in a suitable solvent (e.g., toluene) is subjected to microwave irradiation at a specific temperature (e.g., 150 °C) for a short duration (e.g., 0.5 h).[2] The product is then isolated and purified.

Synthesis Yields of this compound under Various Conditions

| Catalyst/Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| TMSOTf/HMDS (Microwave) | Toluene | 150 | 0.5 h | 92 | [2] |

| Fe₃O₄/HT-Co | Solvent-free | Reflux | 1 h | High | [1] |

| Decarboxylative Coupling | n-hexane/aq. KOH | Ambient | 60-80 min | 80-90 | [3] |

| Fe₃O(BPDC)₃ | Solvent-free | 140 | 360 min | >83 | [4] |

Biological Activities and Therapeutic Potential

Derivatives of this compound have garnered significant interest in the field of drug discovery due to their diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity: Topoisomerase Inhibition

Several studies have highlighted the potential of dihydroxylated this compound derivatives as potent anticancer agents.[5][6] Their mechanism of action is often attributed to the inhibition of topoisomerases I and II, enzymes crucial for DNA replication and transcription.[5][6]

Experimental Protocol for Topoisomerase II Inhibition Assay:

-

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

-

Materials: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, assay buffer, ATP, and the test compound.

-

Procedure: The test compound is incubated with supercoiled DNA and topoisomerase II in the presence of ATP. The reaction is then stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of enzyme activity is determined by the reduction in the amount of relaxed DNA compared to a control without the inhibitor.

Cytotoxicity of this compound Derivatives in Cancer Cell Lines:

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Dihydroxylated derivatives | Various human cancer cell lines | Varies | [5] |

| Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [7] |

| Compound 4d | MCF-7 (Breast Cancer) | 39.0 | [7] |

| Compound 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [7] |

| Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [7] |

| Compound 3a | A549 (Lung Carcinoma) | 5.988 | [7] |

Antimicrobial Activity

2,4,6-Triarylpyridine analogues have also demonstrated promising activity against various bacterial and fungal strains.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination:

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Method: The agar well diffusion method or broth microdilution method is commonly used.

-

Procedure (Agar Well Diffusion): An agar plate is uniformly inoculated with the test microorganism. Wells are then made in the agar, and different concentrations of the test compound are added to the wells. After incubation, the diameter of the zone of inhibition around each well is measured.

-

Procedure (Broth Microdilution): Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with the test microorganism. After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth occurs.

Antimicrobial Activity of 2,4,6-Triarylpyridine Analogues:

| Compound | Organism | Activity | Reference |

| 4a, 4c, 4d, 4e | Gram-positive bacteria | Significant inhibition | [8] |

| Various derivatives | Escherichia coli, Staphylococcus aureus | Good activity | [9] |

| Pyrimidine derivatives | Bacillus pumilus, Escherichia coli | Effective | [10] |

Mechanism of Action: Topoisomerase II Inhibition

The anticancer activity of certain this compound derivatives is linked to their ability to inhibit topoisomerase II. This enzyme plays a critical role in managing DNA topology during replication and transcription by creating transient double-strand breaks to allow for strand passage. Inhibition of this process leads to DNA damage and ultimately, cell death.

Caption: Mechanism of Topoisomerase II Inhibition by a this compound Derivative.

Photophysical Properties

This compound and its derivatives often exhibit interesting photophysical properties, including fluorescence. The absorption and emission characteristics can be influenced by the solvent polarity and the nature of substituents on the phenyl rings. For instance, 2,4,6-triphenylpyrylium chloride, a related compound, absorbs in the blue-near ultraviolet range and emits in the blue-green spectral range with a high fluorescence quantum yield in acetonitrile.[11] A study on a this compound-functionalized polytyrosine showed an emission maximum that shifted from 536 nm to 489 nm upon blending with poly(4-vinylpyridine).[12] The UV-vis absorption spectrum of this compound in ethanol shows a maximum at 312 nm.[13]

References

- 1. orgchemres.org [orgchemres.org]

- 2. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemres.org [orgchemres.org]

- 4. researchgate.net [researchgate.net]

- 5. Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Strong emission of this compound-functionalized polytyrosine and hydrogen-bonding interactions with poly(4-vinylpyridine) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. This compound | 580-35-8 [chemicalbook.com]

Spectroscopic Profile of 2,4,6-Triphenylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Triphenylpyridine, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a triaryl-substituted pyridine derivative. Its rigid, planar structure and potential for functionalization make it a valuable scaffold in the design of novel organic materials and pharmaceutical agents. Accurate and detailed spectroscopic data are paramount for its unambiguous identification and for understanding its chemical behavior. This guide presents a compilation of its characteristic ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with detailed experimental protocols and visual representations of analytical workflows.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are characterized by signals in the aromatic region.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.35–8.31 | m | 4H | H-2', H-6' of 2,6-diphenyl groups | [1] |

| 8.21 | d, J = 7.1 Hz | 4H | H-2', H-6' of 2,6-diphenyl groups | [2] |

| 8.20 | d, J = 7.5 Hz | 4H | H-2', H-6' of 2,6-diphenyl groups | [3] |

| 7.96 | s | 2H | H-3, H-5 of pyridine ring | [1] |

| 7.90 | s | 2H | H-3, H-5 of pyridine ring | [2] |

| 7.89 | s | 2H | H-3, H-5 of pyridine ring | [3] |

| 7.82–7.80 | m | 2H | Aromatic protons | [1] |

| 7.76 | d, J = 6.9 Hz | 2H | Aromatic protons | [2] |

| 7.74 | d, J = 7.5 Hz | 2H | Aromatic protons | [3] |

| 7.66–7.51 | m | 9H | Aromatic protons | [1] |

| 7.60–7.41 | m | 9H | Aromatic protons | [2] |

| 7.54–7.43 | m | 9H | Aromatic protons | [3] |

Note: Solvent for all referenced ¹H NMR data is CDCl₃. The spectrometer frequencies ranged from 400 to 500 MHz.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment | Reference |

| 157.5 | C-2, C-6 of pyridine ring | [2][3] |

| 157.32 (2x) | C-2, C-6 of pyridine ring | [1] |

| 150.2 | C-4 of pyridine ring | [2][3] |

| 149.99 | C-4 of pyridine ring | [1] |

| 139.6 | C-1' of 2,6-diphenyl groups | [2][3] |

| 139.45 (2x) | C-1' of 2,6-diphenyl groups | [1] |

| 139.1 | C-1'' of 4-phenyl group | [2] |

| 138.87 | C-1'' of 4-phenyl group | [1] |

| 129.2 | Aromatic CH | [2] |

| 129.1 | Aromatic CH | [3] |

| 129.0 | Aromatic CH | [2][3] |

| 128.96 (2x) | Aromatic CH | [1] |

| 128.93 (2x) | Aromatic CH | [1] |

| 128.9 | Aromatic CH | [3] |

| 128.83 | Aromatic CH | [1] |

| 128.7 | Aromatic CH | [3] |

| 128.58 (4x) | Aromatic CH | [1] |

| 128.5 | Aromatic CH | [2] |

| 127.2 | Aromatic CH | [2][3] |

| 127.1 | Aromatic CH | [2][3] |

| 127.03 (6x) | Aromatic CH | [1] |

| 117.1 | C-3, C-5 of pyridine ring | [2][3] |

| 116.93 (2x) | C-3, C-5 of pyridine ring | [1] |

Note: Solvent for all referenced ¹³C NMR data is CDCl₃. The spectrometer frequencies were 100 or 125 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to aromatic C-H and C=C stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1600-1580 | Strong | C=C stretching (pyridine ring and phenyl rings) |

| ~1500-1400 | Medium-Strong | Aromatic C=C stretching |

| ~750-770 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| ~690-710 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Note: The data is based on a typical gas-phase FTIR spectrum. The exact peak positions may vary slightly depending on the sampling method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment | Reference |

| 308.1439 | - | [M+H]⁺ (Calculated for C₂₃H₁₈N) | [1] |

| 308.1447 | - | [M+H]⁺ (Found) | [1] |

| 307 | High | [M]⁺ | |

| 306 | Moderate | [M-H]⁺ | |

| 230 | Moderate | [M - C₆H₅]⁺ | |

| 153.5 | Low | [M]²⁺ |

Note: The fragmentation pattern is based on typical electron ionization (EI) mass spectra.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation : A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 or 125 MHz, respectively. The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

IR Spectroscopy

-

KBr Pellet Method : A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.

-

Thin Film Method : A few milligrams of the compound are dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The spectrum is then recorded.

Mass Spectrometry

-

Electron Ionization (EI) Mass Spectrometry : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the correlation of spectroscopic data with the chemical structure of this compound.

References

An In-depth Technical Guide on the Physical Properties of 2,4,6-Triphenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4,6-triphenylpyridine, a valuable compound in various chemical and pharmaceutical research applications. This document details its melting point and solubility, along with standardized experimental protocols for their determination.

Core Physical Properties

This compound is a yellow to orange crystalline solid.[1] It is known for its stability and is a subject of interest in academic research and industrial applications due to its unique photophysical properties.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Melting Point | 138–139 °C | [2] |

| 139.0 to 143.0 °C | [3][4] | |

| 141 °C | [5] | |

| Solubility in Water | Low | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | [1] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range.[6] Impurities typically cause a depression and broadening of the melting point range.

Principle: A small, finely powdered sample of the substance is heated slowly at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[7]

-

Thermometer

-

This compound sample (dry and finely powdered)[6]

-

Mortar and pestle (if sample is not powdered)[6]

-

Heating bath fluid (e.g., paraffin oil) for Thiele tube method[7]

Procedure (using a Mel-Temp apparatus):

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[6] If necessary, grind the crystals to a fine powder using a mortar and pestle.[6]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.[8] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[8] The packed sample height should be 2-3 mm.[8]

-

Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus.[8]

-

Heating:

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

-

For an accurate measurement, heat the sample rapidly to about 15-20°C below the expected melting point.[8]

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

-

Observation and Recording:

-

Repeat: It is good practice to perform at least two measurements to ensure consistency.

Qualitative Determination of Solubility

Principle: The solubility of a solute in a solvent is determined by observing whether the solute dissolves to form a clear, homogeneous solution at a given temperature.

Apparatus and Materials:

-

Test tubes and rack

-

Spatula

-

Vortex mixer or stirring rod

-

This compound

-

Solvents (e.g., water, ethanol, acetone)

Procedure:

-

Preparation: Place approximately 10-20 mg of this compound into separate, clean, and dry test tubes.

-

Solvent Addition: Add 1 mL of the desired solvent to each test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Slightly Soluble: A small portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): If the substance is insoluble at room temperature, gently heat the test tube to observe if solubility increases with temperature. Note any changes upon cooling.

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of this compound, a common procedure in organic chemistry laboratories.

Caption: Generalized workflow for the synthesis and purification of this compound.

Logical Relationship: Factors Influencing Melting Point Determination

The accuracy of melting point determination is dependent on several key factors. The following diagram illustrates these relationships.

Caption: Key factors influencing the accuracy of melting point determination.

References

- 1. CAS 580-35-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 580-35-8 [chemicalbook.com]

- 5. Pyridine,2,4,6-triphenyl- | CAS#:580-35-8 | Chemsrc [chemsrc.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Synthesis of 2,4,6-Triphenylpyridine: A Technical Guide

An In-depth Exploration of Historical and Modern Synthetic Strategies for Researchers, Scientists, and Drug Development Professionals.

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with 2,4,6-triphenylpyridine being a prominent derivative. Its unique photophysical properties and utility as a building block in supramolecular chemistry have driven the development of numerous synthetic methodologies. This technical guide provides a comprehensive overview of the discovery and evolution of this compound synthesis, from classical name reactions to modern, highly efficient protocols. Detailed experimental procedures, comparative data, and mechanistic pathways are presented to serve as a practical resource for laboratory and industrial applications.

Historical Context and Foundational Syntheses

The initial preparations of 2,4,6-triarylpyridines were established through seminal name reactions in organic chemistry, primarily the Hantzsch pyridine synthesis and the Kröhnke pyridine synthesis. These methods laid the groundwork for the construction of the pyridine ring and are still relevant today.

The Hantzsch Pyridine Synthesis

Discovered by Arthur Rudolf Hantzsch in 1881, the Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[1][2] The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1] While versatile, the classical Hantzsch synthesis is more commonly employed for 1,4-dihydropyridines.[1][3]

The Kröhnke Pyridine Synthesis

Developed by Fritz Kröhnke, this method has become a cornerstone for the synthesis of 2,4,6-trisubstituted pyridines.[4][5] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5][6] The Kröhnke synthesis is renowned for its high yields and mild reaction conditions.[5] A key advantage is the convergent nature of the synthesis, allowing for the independent variation of the substituents on the pyridine ring.[6]

Modern Synthetic Methodologies

Building upon the classical foundations, modern organic synthesis has introduced a plethora of new methods for the preparation of this compound. These approaches often focus on improving efficiency, reducing environmental impact, and expanding the substrate scope. Key advancements include one-pot reactions, the use of novel catalysts, and microwave-assisted synthesis.

One-Pot Syntheses

One-pot procedures have gained significant traction due to their operational simplicity and efficiency, as they combine multiple reaction steps without the need for isolating intermediates.[7] A common and straightforward one-pot approach involves the condensation of a substituted acetophenone, a substituted benzaldehyde, and ammonium acetate.[4][8] This method, often considered a variation of the Chichibabin pyridine synthesis, can be performed under solvent-free conditions or in various solvents.[4][7][8]

Catalytic Approaches

A wide array of catalysts have been employed to enhance the efficiency and selectivity of this compound synthesis. These include:

-

Lewis Acids: Catalysts such as CoCl₂·6H₂O, FeCl₃, and Bi(OTf)₃ have been shown to effectively promote the one-pot synthesis.[8]

-

Brønsted Acids: Triflimide (HNTf₂) has been utilized as a potent metal-free Brønsted acid catalyst.[9]

-

Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid-supported catalysts have been developed. Examples include hydrotalcite magnetic nanoparticles decorated with cobalt and metal-organic frameworks (MOFs) like VNU-20.[10][11]

-

Nanocatalysts: Magnetic nanoparticles functionalized with catalysts offer high surface area and easy separation.[11]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of this compound, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[12][13][14] This technique is compatible with both solvent-free conditions and the use of high-boiling solvents like polyethylene glycol (PEG).[4][13]

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic methods for this compound, allowing for a direct comparison of their efficiencies.

Table 1: Comparison of Classical and One-Pot Synthetic Methods

| Method | Reactants | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| Kröhnke Synthesis | N-phenacylpyridinium bromide, Chalcone, NH₄OAc | - | Acetic Acid | 4-6 h | 120 | High | [6] |

| One-Pot | Acetophenone, Benzyl chloride, NH₄OAc | - | Neat | 8 h | 150 | 97 | [15] |

| One-Pot | Chalcone, NH₄OAc | Acetic Acid (cat.) | Neat | - | - | 97 | [16] |

| One-Pot | Acetophenone, Benzaldehyde, NH₄OAc | CoCl₂·6H₂O (2.5 mol%) | Neat | 4 h | 110 | 90+ | [8] |

| One-Pot | Acetophenone, Benzaldehyde, NH₄OAc | Fe₃O₄/HT-Co (1.6 mol%) | Neat | 1 h | Reflux | High | [11] |

| One-Pot | Acetophenone, Benzaldehyde, NH₄OAc | 40% KOH | DMSO | - | - | Good | [7] |

Table 2: Modern Catalytic and Microwave-Assisted Methods

| Method | Reactants | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| Microwave-Assisted | Acetophenone, Benzaldehyde, HMDS | TMSOTf | Toluene | 0.5 h | 150 | 92 | [12][14] |

| Catalytic | Ketoximes, Dibenzyl ether | VNU-20 | - | - | - | - | [10] |

| Catalytic | Benzyl alcohol, Acetophenone, NH₄OAc | PET@UiO-66, TBHP | THF | 24 h | 60 | Good to Excellent | [17] |

| Microwave-Assisted | Benzaldehyde, Acetophenone, Ammonia | - | PEG-400 | - | - | - | [13] |

| Catalytic | Arylacetic acids, Acetophenone oximes | KOH, in situ ¹O₂ | n-hexane | - | RT | - | [18] |

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic routes to this compound.

Protocol 1: Kröhnke Pyridine Synthesis

Reactants:

-

N-phenacylpyridinium bromide

-

Chalcone (1,3-diphenyl-2-propen-1-one)

-

Ammonium acetate (large excess)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.[6]

-

Add glacial acetic acid as the solvent.[6]

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Upon completion, allow the reaction mixture to cool to room temperature.[6]

-

Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.[6]

-

Collect the solid product by vacuum filtration.[6]

-

Wash the solid thoroughly with water and then with a small amount of cold ethanol.[6]

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[6]

Protocol 2: One-Pot Solvent-Free Synthesis

Reactants:

-

Substituted acetophenone (2.0 equiv)

-

Substituted benzaldehyde (1.0 equiv)

-

Ammonium acetate (excess)

Procedure:

-

In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.[6]

-

Heat the solvent-free mixture at 120-140 °C for 2-4 hours. The reaction mixture will melt and then solidify upon completion.[6]

-

Allow the mixture to cool to room temperature.[6]

-

Treat the solid residue with water and break it up.[6]

-

Collect the solid product by vacuum filtration, wash with water, and dry.[6]

Protocol 3: Microwave-Assisted Synthesis

Reactants:

-

Acetophenone (4.0 mmol)

-

Benzaldehyde (4.0 mmol)

-

Hexamethyldisilazane (HMDS) (14.4 mmol)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.5 mmol)

-

Toluene (2 mL)

Procedure:

-

In a dried 35 mL microwave vial, combine acetophenone, benzaldehyde, HMDS, TMSOTf, and toluene at 25 °C.[12][14]

-

Subject the mixture to microwave irradiation and stir at 150 °C for 0.5 hours.[12][14]

-

Monitor the consumption of starting materials by TLC.[12]

-

After the reaction is complete, cool the mixture to 25 °C.[12]

-

Purify the crude product by column chromatography to yield this compound.[12] A yield of 92% has been reported for this method.[12][14]

Mechanistic Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of the synthetic processes.

Caption: Kröhnke Pyridine Synthesis Mechanism.

Caption: One-Pot Synthesis Experimental Workflow.

Conclusion

The synthesis of this compound has evolved significantly from its classical roots. While the Hantzsch and Kröhnke syntheses remain fundamental, modern advancements have introduced a diverse toolkit of one-pot, catalytic, and microwave-assisted methods. These contemporary approaches offer substantial improvements in terms of efficiency, reaction times, and environmental friendliness. The choice of a specific synthetic route will depend on factors such as available starting materials, desired scale, and the need for sustainable practices. This guide provides the necessary technical information for researchers and professionals to make informed decisions and successfully synthesize this important heterocyclic compound.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. grokipedia.com [grokipedia.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. orgchemres.org [orgchemres.org]

- 12. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. orgchemres.org [orgchemres.org]

An In-depth Technical Guide to 2,4,6-Triphenylpyridine Derivatives and Analogues for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-triphenylpyridine derivatives and their analogues, a class of compounds demonstrating significant potential in medicinal chemistry. We delve into their synthesis, biological activities, and mechanisms of action, with a focus on their applications in anticancer and antimicrobial drug development. This document is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products and synthetic pharmaceuticals. Among these, 2,4,6-trisubstituted pyridines, particularly the triphenylpyridine framework, have garnered considerable attention due to their diverse and potent biological activities.[1][2] These compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The unique structural features of the this compound core allow for extensive functionalization, enabling the modulation of their physicochemical and pharmacological properties to enhance efficacy and selectivity. This guide will explore the key aspects of this promising class of molecules.

Synthesis of this compound Derivatives

A variety of synthetic strategies have been developed for the efficient construction of the this compound scaffold. One of the most common and versatile methods is the one-pot, multi-component reaction approach, often referred to as the Hantzsch pyridine synthesis or variations thereof.

General One-Pot Synthesis

A prevalent method involves the condensation of an acetophenone derivative, a benzaldehyde derivative, and a nitrogen source, typically ammonium acetate. This reaction can be catalyzed by various reagents, including acids, bases, and metal catalysts, and can be performed under conventional heating or microwave irradiation.

Experimental Protocols

General Procedure for the One-Pot Synthesis of 2,4,6-Triaryl Pyridines

This protocol describes a common method for synthesizing 2,4,6-triaryl pyridines from substituted acetophenones, and benzaldehydes.

Materials:

-

Substituted acetophenone (2.0 mmol)

-

Substituted benzaldehyde (1.0 mmol)

-

Ammonium acetate (10.0 mmol)

-

Catalyst (e.g., acetic acid, solid support catalyst)

-

Solvent (e.g., ethanol, polyethylene glycol)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A mixture of the substituted acetophenone (2.0 mmol), substituted benzaldehyde (1.0 mmol), ammonium acetate (10.0 mmol), and a catalytic amount of the chosen catalyst is prepared in a suitable solvent.

-

The reaction mixture is refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

The structure of the purified product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities, with particularly promising results in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of this compound analogues against a variety of human cancer cell lines. Dihydroxylated derivatives, in particular, have shown enhanced cytotoxicity and have been identified as potent inhibitors of topoisomerase II.[3][4] The mechanism of their anticancer action is often attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.[3][4][5] Some derivatives have also been found to exert their effects through the inhibition of histone deacetylase and the modulation of the p53 pathway.[1]

Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (IC₅₀ values in µM)

| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | PC3 (Prostate) | HeLa (Cervical) | Reference |

| Dihydroxylated Analogue 1 | 1.5 ± 0.1 | 2.3 ± 0.2 | 3.1 ± 0.3 | - | 4.5 ± 0.4 | [3] |

| Dihydroxylated Analogue 2 | 0.9 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.2 | - | 3.2 ± 0.3 | [3] |

| Thiazole Derivative | - | - | - | 0.45 | 2.82 | [6] |

| Pyrazole Derivative | - | 0.2 | - | 0.85 | 1.2 | [6] |

| Triazole Derivative | 100 | 0.261 | - | 0.1 | 69.2 | [6] |

Note: The data presented is a compilation from various sources and direct comparison between different studies should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

Several this compound analogues have been shown to possess significant antibacterial and antifungal properties.[2][7] Their mode of action is still under investigation but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of 2,4,6-Triarylpyridine Analogues (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound/Derivative | E. coli | S. aureus | P. aeruginosa | C. albicans | Reference |

| Analogue 4a | >100 | 25 | >100 | - | [7] |

| Analogue 4c | >100 | 50 | >100 | - | [7] |

| Analogue 4d | >100 | 50 | >100 | - | [7] |

| Analogue 4e | >100 | 25 | >100 | - | [7] |

| Penicillin (Standard) | - | 25 | - | - | [2] |

| Nystatin (Standard) | - | - | - | 25 | [2] |

Note: The data presented is a compilation from various sources and direct comparison between different studies should be made with caution due to variations in experimental conditions.

Mechanism of Action & Signaling Pathways

Anticancer Mechanism: Topoisomerase Inhibition

A primary mechanism by which this compound derivatives exert their anticancer effects is through the inhibition of topoisomerase enzymes.[3][4][5][8] Topoisomerases are essential for resolving topological problems in DNA during replication, transcription, and recombination. By inhibiting these enzymes, the derivatives induce DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.[9] Some derivatives have been shown to be non-intercalative DNA-binding agents, suggesting they stabilize the topoisomerase-DNA cleavage complex without inserting themselves into the DNA helix.[10]

Other Anticancer Mechanisms

Beyond topoisomerase inhibition, certain this compound derivatives have been implicated in other anticancer pathways, including the inhibition of histone deacetylases (HDACs) and the modulation of the p53 tumor suppressor pathway.[1] HDAC inhibition can lead to changes in chromatin structure and gene expression, ultimately inducing apoptosis. Inhibition of p53 ubiquitination stabilizes p53, allowing it to activate downstream targets that promote cell cycle arrest and apoptosis.

Antimicrobial Activity Workflow

The discovery of novel antimicrobial agents is a critical area of research. The workflow for evaluating the antimicrobial potential of this compound derivatives typically involves a series of in vitro assays.

Conclusion and Future Directions

This compound derivatives and their analogues represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on elucidating the detailed molecular mechanisms underlying their biological effects, particularly for their antimicrobial properties. Structure-activity relationship (SAR) studies will be crucial for optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The development of derivatives with improved water solubility and reduced off-target toxicity will be key to translating the potential of this compound class into clinically successful drugs.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Discovery of dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine as a non-intercalative DNA-binding topoisomerase II-specific catalytic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Glow: A Technical Guide to the Photophysical Properties of Novel Triphenylpyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of novel triphenylpyridine compounds, molecules that hold immense promise for the future of various scientific and technological fields, including advanced materials and drug development. Their unique photophysical properties, characterized by strong luminescence and sensitivity to their environment, make them ideal candidates for applications ranging from organic light-emitting diodes (OLEDs) to sophisticated biological sensors. This document provides a comprehensive overview of their key photophysical characteristics, detailed experimental protocols for their analysis, and a look into the structure-property relationships that govern their behavior.

Core Photophysical Data of Substituted Triphenylpyridines

The photophysical properties of triphenylpyridine derivatives can be finely tuned by the introduction of various substituent groups. Donor-acceptor architectures, in particular, have been shown to significantly influence the absorption and emission characteristics of these compounds. The following table summarizes key quantitative data for a selection of mono-, di-, and trisubstituted 2,4,6-triphenylpyridine-based molecules, highlighting the impact of N,N-diphenylamine and 3,6-bis(tert-butyl)carbazole fragments on their photophysical behavior.

| Compound ID | Substitution Pattern | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) |

| 6 | Monosubstituted (N,N-diphenylamine) | 395 | 508 | 0.85 |

| 7 | Disubstituted (N,N-diphenylamine) | 400 | 512 | 0.95 |

| 8 | Trisubstituted (N,N-diphenylamine) | 405 | 515 | 0.98 |

| 9 | Trisubstituted (3,6-bis(tert-butyl)carbazole & N,N-diphenylamine) | 410 | 520 | 0.75 |

Data presented is a representative summary based on findings in recent literature.[1]

Experimental Protocols for Photophysical Characterization

The accurate determination of the photophysical properties of novel triphenylpyridine compounds is crucial for understanding their behavior and potential applications. Below are detailed methodologies for key experiments.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to determine the wavelengths at which a compound absorbs light.

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.

Procedure:

-

Sample Preparation: Solutions of the triphenylpyridine compounds are prepared in a high-purity spectroscopic grade solvent (e.g., chloroform, THF) at a concentration of approximately 2 x 10⁻⁵ M.[1]

-

Blank Measurement: The cuvette is filled with the pure solvent to record a baseline spectrum.

-

Sample Measurement: The spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 250-700 nm).

-

Data Analysis: The wavelength of maximum absorption (λ_abs) is identified from the resulting spectrum.

Fluorescence Spectroscopy

This method is used to measure the emission properties of a compound after it absorbs light.

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector is required.

Procedure:

-

Sample Preparation: The same solutions prepared for UV-Vis spectroscopy can be used. It is critical to ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Excitation: The sample is excited at its absorption maximum (λ_abs) as determined by UV-Vis spectroscopy.

-

Emission Scan: The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

-

Data Analysis: The wavelength of maximum emission (λ_em) is determined from the emission spectrum.

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield represents the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[2][3]

Instrumentation: A spectrofluorometer.

Procedure:

-

Standard Selection: A standard with a known quantum yield and an emission range similar to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Absorbance Matching: A series of solutions of both the standard and the sample are prepared at different concentrations, ensuring their absorbance at the excitation wavelength is in the linear range (typically < 0.1).

-

Fluorescence Measurement: The fluorescence spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

where Φ_standard is the quantum yield of the standard, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[3]

Visualizing Key Concepts and Workflows

To better illustrate the relationships and processes involved in the study of triphenylpyridine compounds, the following diagrams have been generated using the DOT language.

Conclusion

The field of novel triphenylpyridine compounds is a vibrant area of research with significant potential for technological and biomedical advancements. The ability to systematically tune their photophysical properties through synthetic chemistry opens up a vast design space for new materials with tailored functionalities. This guide provides a foundational understanding of their key characteristics and the experimental methodologies required for their study, serving as a valuable resource for researchers and developers in this exciting field. Further investigations into the synthesis of new derivatives and a deeper understanding of the interplay between their structure and excited-state dynamics will undoubtedly lead to the development of next-generation optical materials and probes.

References

The Ascendant Role of 2,4,6-Triarylpyridines in Modern Medicinal Chemistry: A Technical Guide

Introduction

The pyridine nucleus is a cornerstone in the architecture of numerous biologically active compounds, and among its myriad derivatives, 2,4,6-triarylpyridines have emerged as a privileged scaffold in medicinal chemistry. This class of compounds, characterized by a central pyridine ring adorned with three aryl substituents, has garnered significant attention due to its versatile synthesis and a broad spectrum of pharmacological activities. Researchers and drug development professionals are increasingly exploring these molecules for their potential as therapeutic agents in diverse disease areas, including infectious diseases and oncology. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2,4,6-triarylpyridines, supplemented with detailed experimental protocols and visual representations of key concepts to empower further research and development in this exciting field.

Synthetic Strategies: Building the Triarylpyridine Core

The construction of the 2,4,6-triarylpyridine scaffold is most commonly achieved through one-pot, multi-component reactions, which offer advantages in terms of efficiency, atom economy, and reduced waste.[1][2] A prevalent method involves the condensation of an aromatic aldehyde, a substituted acetophenone, and a nitrogen source, typically ammonium acetate.[1][2] Variations of this approach utilize different catalysts and reaction conditions to optimize yields and purity.

Microwave-assisted synthesis has been shown to accelerate the reaction, leading to shorter reaction times and improved yields.[3][4] The use of green solvents, such as polyethylene glycol (PEG-400), presents an environmentally benign alternative to traditional organic solvents.[2] Another notable nitrogen source is hexamethyldisilazane (HMDS), which can be employed in Lewis acid-catalyzed reactions to afford the desired triarylpyridines.[3][4]

A general synthetic workflow for the one-pot synthesis of 2,4,6-triarylpyridines is depicted below:

Caption: General workflow for the one-pot synthesis of 2,4,6-triarylpyridines.

Biological Activities and Therapeutic Potential

2,4,6-Triarylpyridine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug discovery programs.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial and antifungal properties of 2,4,6-triarylpyridines.[1][2] These compounds have shown efficacy against a panel of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2] The mechanism of their antimicrobial action is an area of ongoing investigation, with some studies suggesting interference with microbial cellular processes.

The following table summarizes the antimicrobial activity of representative 2,4,6-triarylpyridine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Aryl Substituents | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 1a | 2,4,6-triphenyl | Staphylococcus aureus | 12.5 | [1] |

| 1b | 2-(4-chlorophenyl)-4,6-diphenyl | Staphylococcus aureus | 6.25 | [1] |

| 2a | 2,4,6-triphenyl | Escherichia coli | 25 | [2] |

| 2b | 2-(4-hydroxyphenyl)-4,6-diphenyl | Escherichia coli | 12.5 | [2] |

| 3a | 2,4,6-triphenyl | Candida albicans | 50 | [1] |

| 3b | 2-(4-nitrophenyl)-4,6-diphenyl | Candida albicans | 25 | [1] |

Anticancer Activity and Mechanism of Action

The anticancer potential of 2,4,6-triarylpyridines is a particularly active area of research.[5] These compounds have exhibited significant cytotoxicity against a variety of human cancer cell lines.[5] A primary mechanism of their anticancer action is the inhibition of topoisomerases, essential enzymes involved in DNA replication and transcription.[5] Specifically, many derivatives have shown potent inhibitory activity against topoisomerase II.[5]

The table below presents the cytotoxic activity of selected 2,4,6-triarylpyridine derivatives against different cancer cell lines, with data presented as IC50 values.

| Compound ID | Aryl Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | 2-(4-chlorophenyl)-4-(4-hydroxyphenyl)-6-phenyl | HCT-15 (Colon) | 5.2 | [5] |

| 4b | 2,6-bis(4-chlorophenyl)-4-(4-hydroxyphenyl) | HCT-15 (Colon) | 2.8 | [5] |

| 5a | 2-(4-methoxyphenyl)-4,6-diphenyl | A549 (Lung) | 8.1 | [5] |

| 5b | 2-(3,4-dimethoxyphenyl)-4,6-diphenyl | A549 (Lung) | 4.5 | [5] |

| 6a | 2,4,6-triphenyl | MCF-7 (Breast) | 10.5 | [5] |

| 6b | 2-(4-hydroxyphenyl)-4,6-diphenyl | MCF-7 (Breast) | 3.7 | [5] |

The proposed mechanism of topoisomerase II inhibition by 2,4,6-triarylpyridines involves the stabilization of the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis.

Caption: Proposed mechanism of topoisomerase II inhibition by 2,4,6-triarylpyridines.

Structure-Activity Relationships (SAR)

The biological activity of 2,4,6-triarylpyridines is significantly influenced by the nature and position of substituents on the three aryl rings. Structure-activity relationship (SAR) studies have provided valuable insights for the rational design of more potent and selective analogs.

For antimicrobial activity , the presence of electron-withdrawing groups, such as halogens or nitro groups, on the aryl rings at the 2- and 6-positions often enhances potency.[1] Conversely, electron-donating groups at these positions may lead to a decrease in activity.

In the context of anticancer activity , the substitution pattern on the 4-aryl ring appears to be crucial. The presence of a hydroxyl or methoxy group at the para-position of the 4-aryl ring is frequently associated with increased cytotoxicity and topoisomerase II inhibitory activity.[5] Furthermore, the introduction of chloro substituents on the 2- and 6-aryl rings can also contribute to enhanced anticancer efficacy.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2,4,6-triarylpyridines.

General Procedure for the One-Pot Synthesis of 2,4,6-Triarylpyridines

-

Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), the substituted acetophenone (2 mmol), and ammonium acetate (10 mmol).

-

Solvent and Catalyst: Add a suitable solvent (e.g., glacial acetic acid, 10 mL) and a catalyst if required.

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours or heat in a microwave synthesizer at a specified temperature and time.

-

Work-up: After completion of the reaction (monitored by TLC), pour the mixture into crushed ice.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2,4,6-triarylpyridine derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Protocol for Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and reaction buffer.

-

Compound Addition: Add the test 2,4,6-triarylpyridine derivative at various concentrations to the reaction mixture. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no compound).

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the negative control.

Conclusion and Future Directions

2,4,6-Triarylpyridines represent a versatile and promising class of heterocyclic compounds with significant potential in medicinal chemistry. Their straightforward synthesis and diverse biological activities, particularly in the antimicrobial and anticancer arenas, make them attractive scaffolds for the development of novel therapeutic agents. The established structure-activity relationships provide a roadmap for the design of next-generation derivatives with improved potency and selectivity. Future research should focus on elucidating the detailed molecular mechanisms of action, exploring their potential in other therapeutic areas, and optimizing their pharmacokinetic and pharmacodynamic profiles to translate their promising in vitro activities into in vivo efficacy. The continued exploration of this fascinating chemical space holds great promise for addressing unmet medical needs.

References

- 1. Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Triarylpyridine Compounds and Chloroquine Act in Concert to Trigger Lysosomal Membrane Permeabilization and Cell Death in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Supramolecular Chemistry Applications of 2,4,6-Triarylpyridines

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful toolkit for the bottom-up construction of functional materials and systems. Within this domain, 2,4,6-triarylpyridines have emerged as versatile and highly adaptable building blocks. Their rigid, planar structure, coupled with their inherent π-stacking capabilities and potential for functionalization, makes them ideal candidates for a wide range of applications, from chemical sensing and advanced materials to potential, yet underexplored, roles in drug delivery.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and supramolecular applications of 2,4,6-triarylpyridines, with a focus on quantitative data, experimental methodologies, and the logical frameworks underpinning their function.

Core Supramolecular Properties

The utility of 2,4,6-triarylpyridines in supramolecular chemistry stems from several key features:

-

π-Stacking Interactions: The extended aromatic system of the triarylpyridine core facilitates strong π-π stacking interactions, which are fundamental to their self-assembly into larger, ordered structures.[1][3]

-

Coordination Chemistry: The nitrogen atom of the central pyridine ring provides a coordination site for metal ions, enabling the formation of a diverse array of metallosupramolecular architectures.

-

Structural Rigidity and Preorganization: The rigid nature of the 2,4,6-triarylpyridine scaffold helps to preorganize appended functional groups, which is crucial for selective host-guest recognition.

-

Tunable Photophysical Properties: The electronic properties, and thus the absorption and fluorescence characteristics, of these molecules can be readily tuned by modifying the peripheral aryl groups. This tunability is key to their application in sensing and optoelectronic devices.

Synthesis of 2,4,6-Triarylpyridines

A variety of synthetic methods have been developed for the preparation of 2,4,6-triarylpyridines, with one-pot, multi-component reactions being the most common and efficient approach.[4][5][6] These reactions typically involve the condensation of an aryl aldehyde, a substituted acetophenone, and a nitrogen source, such as ammonium acetate.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the one-pot synthesis of 2,4,6-triarylpyridines, a method frequently cited for its efficiency and high yields.

Quantitative Data Summary

The photophysical properties of 2,4,6-triarylpyridines are highly dependent on the nature of the aryl substituents and the solvent environment. The following table summarizes key photophysical data for a selection of 2,4,6-triarylpyridine derivatives.

| Compound ID | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) |

| 3a | DMSO | 261 | 360 | 0.44 ± 0.02 |

| CH3OH | 253 | 357 | 0.55 ± 0.01 | |

| CH3CN | 254 | 354 | 0.52 ± 0.02 | |

| CH3CO2Et | 253 | 347 | 0.42 ± 0.03 | |

| 3b | DMSO | 269 | 359 | 0.56 ± 0.01 |

| CH3OH | 262 | 362 | 0.70 ± 0.01 | |

| CH3CN | 263 | 360 | 0.71 ± 0.02 | |

| CH3CO2Et | 262 | 352 | 0.60 ± 0.02 | |

| 3c | DMSO | 285 | 376 | 0.58 ± 0.01 |

| CH3OH | 280 | 379 | 0.70 ± 0.02 | |

| CH3CN | 280 | 374 | 0.74 ± 0.02 | |

| 3d | DMSO | 285 | 378 | 0.29 ± 0.01 |

| CH3OH | 280 | 385 | 0.30 ± 0.01 | |

| CH3CN | 276 | 373 | 0.54 ± 0.01 |

Data extracted from a systematic study on the absorption and fluorescence properties of 2,4,6-triaryl and tripyridylpyridines.

Experimental Protocols

General One-Pot Synthesis of 2,4,6-Triarylpyridines (Chichibabin-type)

This protocol is a generalized procedure based on several reported methods.[4][5][6]

Materials:

-

Substituted acetophenone (2.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-